molecular formula C15H15NO3 B11861360 9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one CAS No. 62069-43-6

9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one

Cat. No.: B11861360
CAS No.: 62069-43-6
M. Wt: 257.28 g/mol
InChI Key: BQEQEHCIZVOQLB-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is a complex organic compound with the molecular formula C₁₃H₁₅NO₃. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolines.

Scientific Research Applications

9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
  • 9,10-Dimethoxy-2-(mesitylamino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Uniqueness

9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

62069-43-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

9,10-dimethoxy-6,7-dihydrobenzo[a]quinolizin-4-one

InChI

InChI=1S/C15H15NO3/c1-18-13-8-10-6-7-16-12(4-3-5-15(16)17)11(10)9-14(13)19-2/h3-5,8-9H,6-7H2,1-2H3

InChI Key

BQEQEHCIZVOQLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC=CC3=O)OC

Origin of Product

United States

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